molecular formula C18H21N3O4 B4423760 N-(4-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide

N-(4-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide

Cat. No. B4423760
M. Wt: 343.4 g/mol
InChI Key: QOQCXZCNYCVOQX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(2-furoyl)-1-piperazinecarboxamide, commonly known as EFPC, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperazinecarboxamide derivatives and is known for its potential therapeutic applications. EFPC has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of EFPC is not fully understood, but studies suggest that it may act by inhibiting specific enzymes and signaling pathways in cancer cells. EFPC has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. EFPC has also been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
EFPC has been shown to have several biochemical and physiological effects. Studies have reported that EFPC can induce apoptosis, or programmed cell death, in cancer cells. EFPC has also been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, EFPC has been shown to reduce the expression of pain-related genes, such as TRPV1 and Nav1.7, in animal models of pain.

Advantages and Limitations for Lab Experiments

EFPC has several advantages for laboratory experiments, including its high purity and high yield. EFPC is also stable under specific storage conditions, making it suitable for long-term experiments. However, EFPC has some limitations, including its low solubility in water and its potential toxicity to normal cells. These limitations need to be considered when designing experiments using EFPC.

Future Directions

For research on EFPC include studying its efficacy in animal models of cancer and inflammation, optimizing its synthesis method to improve yield and purity, and studying its potential as a drug delivery system. Additionally, more research is needed to understand the mechanism of action of EFPC and its potential toxicity to normal cells.
Conclusion
In conclusion, EFPC is a promising chemical compound that has gained significant attention in the field of scientific research. EFPC has been extensively studied for its potential therapeutic applications, including its role as an anticancer agent, anti-inflammatory agent, and analgesic agent. EFPC has several advantages for laboratory experiments, including its high purity and high yield, but also has some limitations that need to be considered. Further research is needed to determine the potential of EFPC as a therapeutic agent and to understand its mechanism of action and potential toxicity to normal cells.

Scientific Research Applications

EFPC has been studied for its potential therapeutic applications, including its role as an anticancer agent. Several studies have reported that EFPC exhibits potent cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells. EFPC has also been studied for its potential as an anti-inflammatory agent, with studies reporting its ability to reduce inflammation in animal models of inflammation. Additionally, EFPC has been studied for its potential as an analgesic agent, with studies reporting its ability to reduce pain in animal models of pain.

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-24-15-7-5-14(6-8-15)19-18(23)21-11-9-20(10-12-21)17(22)16-4-3-13-25-16/h3-8,13H,2,9-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQCXZCNYCVOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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